八氢-1H-喹啉-1-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinolizine derivatives has been explored through various methods. One approach involves the preparation of 1- and 3-monosubstituted octahydroindolo[2,3-a]quinolizines, where the stereochemistry at the C(12b)H-C(1)H and C(12b)H-C(3)H positions can be controlled to be either cis or trans . Another study describes a three-step synthesis of harmacine and its homologous octahydroindole[2,3-a]quinolizine starting from diethoxybutan-1-amine and diethoxypentan-1-amine, respectively, with varying cyclisation conditions . Additionally, a stereoselective synthesis of cis-octahydro-7(1H)-quinolone has been achieved through intramolecular Michael addition and catalytic hydrogenation . These methods highlight the versatility and complexity of synthesizing quinolizine derivatives.

Molecular Structure Analysis

The molecular structure of quinolizine derivatives is characterized by a bicyclic system that includes a six-membered ring fused to a nitrogen-containing seven-membered ring. The stereochemistry of these compounds is crucial, as it can significantly influence their chemical properties and biological activity. The stereocontrolled construction of octahydroquinolizines and related structures has been achieved through an intramolecular double Michael reaction, which allows for the synthesis of various derivatives with defined stereochemistry . The stereochemistry of the tricyclic system in decahydro-3H, 8H-benzo[i,j]quinolizine-3,8-diones was determined from chemical and physical evidence, emphasizing the importance of stereochemical considerations in these syntheses .

Chemical Reactions Analysis

Quinolizine derivatives undergo a range of chemical reactions that are essential for their synthesis and modification. The intramolecular Michael addition and catalytic hydrogenation mentioned earlier are key reactions for constructing the quinolizine core . The double Michael reaction is another pivotal reaction that enables the formation of multiple stereocenters in a single step . These reactions are not only important for the synthesis of quinolizine derivatives but also for the exploration of their reactivity and potential transformations into other useful compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolizine derivatives are influenced by their molecular structure and stereochemistry. While the papers provided do not directly discuss the physical properties of octahydro-1H-quinolizin-1-amine, they do provide complete 13C NMR data for related compounds, which is essential for understanding their chemical environment and confirming their structure . The stereochemistry can affect properties such as solubility, melting point, and reactivity, which are important for the practical application of these compounds in chemical synthesis and potential drug development.

科学研究应用

酶抑制和药物化学

八氢-1H-喹啉-1-胺衍生物已显示出作为人酶选择性抑制剂的潜力。例如,据报道,八氢苯并[c]喹啉-3-酮衍生物是人酶 5α-还原酶 1 型的有效且选择性抑制剂。这些化合物在其 C 环中具有不同的变异,表现出不同的抑制效力,表明它们在药物化学和酶抑制研究中的潜力 (Guarna 等人,2001).

合成和结构研究

该化合物已用于各种合成工艺。例如,从 4,4-二乙氧基丁-1-胺合成 (±)-哈尔马碱的三步合成涉及的转化包括八氢-1H-喹啉-1-胺作为中间体。这些合成工艺对于理解复杂分子的结构和化学性质至关重要 (King,2007).

药物发现和设计

在药物发现中,八氢-1H-喹啉-1-胺形成具有药用潜力的复杂分子的组成部分。例如,它存在于八氢吲哚并[2,3-a]喹啉环系统中,这是 2000 多种天然产物中的一个亚结构,突出了它在合成潜在候选药物中的重要性。这些复杂结构的合成,包括手性中心和多样化的分子形状,对于药物设计和发现至关重要 (Srinivasulu 等人,2018).

有机合成

已经开发出用于合成 1-氨基-2H-喹啉-2-酮支架的有效方法,其中包括八氢-1H-喹啉-1-胺作为构建块。这些方法利用串联环异构化-胺化反应,为创建在有机合成中很重要的各种氮杂环提供了途径 (Min 等人,2019).

安全和危害

The compound is classified as dangerous, with hazard statements H227, H314, and H335 . These indicate that it is combustible, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

属性

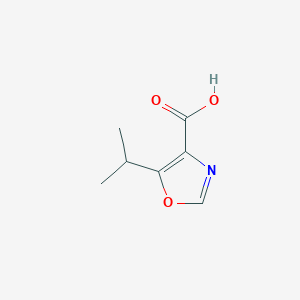

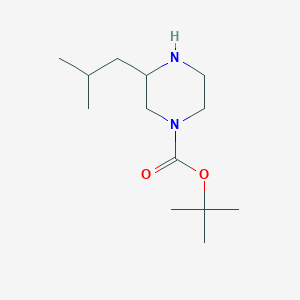

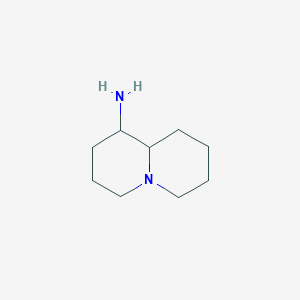

IUPAC Name |

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c10-8-4-3-7-11-6-2-1-5-9(8)11/h8-9H,1-7,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDAASRRPFQHIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCCC(C2C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00543548 |

Source

|

| Record name | Octahydro-2H-quinolizin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

octahydro-1H-quinolizin-1-amine | |

CAS RN |

80220-52-6 |

Source

|

| Record name | Octahydro-2H-quinolizin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | octahydro-1H-quinolizin-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。